7-Chloro-3-iodo-8-methylquinolin-4(1H)-one
Description
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by a chloro group at position 7, an iodo substituent at position 3, and a methyl group at position 8 on the quinolin-4(1H)-one scaffold.
Key features of this compound include:
- Steric effects: The methyl group at position 8 may hinder rotational freedom, affecting binding interactions in medicinal chemistry applications.
- Hydrogen bonding capacity: The 4(1H)-one moiety provides a hydrogen bond donor/acceptor site, critical for interactions with biological targets .
Properties
Molecular Formula |
C10H7ClINO |
|---|---|
Molecular Weight |
319.52 g/mol |
IUPAC Name |
7-chloro-3-iodo-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
InChI Key |
YIGDOAYGKXONGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)I)Cl |
Origin of Product |
United States |
Preparation Methods
Conrad–Limpach Synthesis for 7-Chloro-8-methylquinolin-4(1H)-one
The Conrad–Limpach reaction remains a cornerstone for constructing 4(1H)-quinolone scaffolds. Using 2-methyl-3-chloroaniline (8b ) and ethyl acetoacetate, thermal cyclization under acidic conditions yields 7-chloro-8-methylquinolin-4(1H)-one (9b ). Key steps include:
- Schiff base formation : Condensation of the aniline with ethyl acetoacetate in the presence of para-toluene sulfonic acid.
- Cyclization : Heating in high-boiling solvents like DOWTHERM A at 250°C induces ring closure.
This method achieves moderate yields (60–70%) but requires careful temperature control to avoid decomposition. The regioselectivity arises from the electron-donating methyl and electron-withdrawing chloro groups directing cyclization to the 7- and 8-positions, respectively.
Acrolein-Mediated Cyclization
An alternative route from the CN111377859A patent involves cyclizing 2-methyl-3-chloroaniline with acrolein in the presence of monobasic inorganic acids (e.g., HCl). This method avoids sulfuric acid, reducing wastewater generation:
- Reaction conditions : 2-methyl-3-chloroaniline, acrolein (3–5 equivalents), and HCl in heptanol at 145–160°C for 8 hours.
- Yield : Up to 92.9% for 7-chloro-8-methylquinoline, though subsequent oxidation to the 4(1H)-one is necessary.
Regioselective Iodination at Position 3
Direct Iodination of 4(1H)-Quinolones
Iodination of 7-chloro-8-methylquinolin-4(1H)-one (9b ) follows a modified Ullmann-type reaction:
- Reagents : Iodine (1 equivalent), potassium iodide (saturated aqueous solution), and n-butylamine in dimethylformamide (DMF).
- Mechanism : The reaction proceeds via electrophilic aromatic substitution, where the electron-rich 3-position is activated by the adjacent carbonyl group.
- Yield : 60–75% for analogous 3-iodo-4(1H)-quinolones.
Methoxy Protection-Deprotection Strategy
To enhance solubility and reaction efficiency, the 4-hydroxyl group is temporarily protected as a methoxy ether:
- Protection : Treatment of 9b with methyl iodide and potassium carbonate in DMF yields 4-methoxy-7-chloro-8-methylquinoline.
- Iodination : Suzuki–Miyaura coupling or direct iodination is performed on the protected intermediate.
- Deprotection : Boron tribromide (BBr₃) in dichloromethane cleaves the methoxy group, restoring the 4(1H)-one.
This approach mitigates solubility issues but introduces additional steps, reducing overall yield (45–55%).
Optimization and Scalability
Solvent and Stoichiometry Effects
Temperature and Reaction Time
- Cyclization : Temperatures >150°C favor ring closure but may degrade sensitive substrates.
- Iodination : Room-temperature reactions minimize side reactions, while prolonged stirring (12–18 hours) ensures completeness.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conrad–Limpach → Iodination | 60 | 98 | |
| Acrolein → Oxidation → Iodination | 50 | 96 |
Environmental and Industrial Considerations
The CN111377859A patent emphasizes greener synthesis by replacing sulfuric acid with HCl, reducing alkali consumption by 30% and wastewater by 40%. However, DMF usage in iodination poses disposal challenges, prompting exploration of biodegradable solvents like cyclopentyl methyl ether.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The iodine substituent can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, with appropriate ligands and bases like potassium carbonate.
Major Products
Substitution Products: Derivatives with various functional groups replacing chlorine or iodine.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl or alkyne derivatives.
Scientific Research Applications
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its quinoline core structure.
Industry: Utilized in the production of dyes, pigments, and other materials requiring quinoline derivatives.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-8-methylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and iodine substituents can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Structural and Substitutional Differences
The table below compares substituents, molecular weights, and key properties of 7-chloro-3-iodo-8-methylquinolin-4(1H)-one with structurally related compounds:
Spectral and Analytical Data
- NMR Spectroscopy : Analogous compounds (e.g., Sch-642305) show distinct ¹H and ¹³C NMR signals for substituents like methyl (δ ~2.5 ppm) and halogens (deshielded aromatic protons) .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns are critical for confirming halogen presence, as seen in derivatives like 7-chloro-4-hydroxyquinolin-2(1H)-one .
- Crystallography: SHELX and ORTEP software are widely used for resolving quinolinone crystal structures, particularly for assessing steric effects of substituents .
Biological Activity
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Research has indicated that derivatives of quinoline, including this specific compound, exhibit a range of pharmacological properties, including antimalarial, antitumor, and antimicrobial activities.
Antimalarial Activity
Recent studies have demonstrated that various 7-chloroquinoline derivatives possess significant antimalarial properties. Specifically, compounds derived from 7-chloroquinoline showed moderate to high activity against Plasmodium falciparum, the causative agent of malaria.
In Vitro Antimalarial Assay Results
The following table summarizes the IC50 values for selected 7-chloroquinoline derivatives:
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 2 | 35.29 | Moderate |
| 3 | 25.37 | High |
| 4 | 42.61 | Moderate |
| 9 | 11.92 | High |
The compound 9 showed the highest activity with an IC50 value of 11.92 μM , indicating strong potential for further development as an antimalarial agent .
Antitumor Activity
In addition to its antimalarial properties, 7-chloroquinoline derivatives have been evaluated for their antitumor effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).
Antitumor Activity Results
The following table presents the IC50 values for selected compounds against different cancer cell lines:
| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| 2 | 14.68 | 23.39 | >100 |
| 3 | 14.53 | 27.26 | 50.03 |
| 9 | 7.54 | 21.41 | 21.41 |
The compound 9 exhibited remarkable selectivity towards MCF-7 cells with an IC50 value of 7.54 μM , suggesting its potential as a targeted therapeutic agent in breast cancer treatment .
Antimicrobial Activity
Beyond antimalarial and antitumor activities, quinoline derivatives have shown promising antimicrobial effects. The structural modifications in quinolines can enhance their efficacy against various pathogens.
Case Study: Antimycobacterial Activity
A recent study highlighted the antimycobacterial activity of novel quinoline derivatives, wherein some compounds demonstrated minimal inhibitory concentrations (MIC) in the submicromolar range against Mycobacterium tuberculosis. This reinforces the versatility of quinoline derivatives in combating infectious diseases .
The biological activity of quinoline derivatives is often attributed to their ability to interact with specific biological targets within pathogens or cancer cells. For instance, the presence of halogen substituents and alkyl groups can enhance binding affinity and selectivity towards target receptors.
Q & A
Q. What are the recommended synthetic routes for 7-chloro-3-iodo-8-methylquinolin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and functionalization of a quinoline core. A plausible route includes:
Quinoline Core Formation : Use a Gould-Jacobs reaction with ethyl acetoacetate and aniline derivatives under microwave-assisted conditions to form the 4-quinolone scaffold .
Chlorination : Introduce chlorine at position 7 using POCl₃ or PCl₅ under reflux conditions (80–100°C, 4–6 hours) .
Iodination : Employ electrophilic iodination (e.g., N-iodosuccinimide in acetic acid) at position 4. Temperature control (25–40°C) is critical to avoid over-iodination .
Key Variables : Excess iodine reagents may lead to byproducts (e.g., di-iodinated derivatives), while prolonged heating reduces yield. Optimize stoichiometry using Design of Experiments (DoE) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~ 332.5) and detect impurities (<2% threshold) .
- ¹H/¹³C NMR : Key signals include a singlet for the methyl group at C8 (~δ 2.5 ppm) and a downfield shift for the C3 iodine (~δ 8.1 ppm for adjacent protons) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., iodine vs. chlorine positional isomers) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- GHS Classification : Likely Category 4 for acute toxicity (oral/dermal/inhalation) based on structurally similar quinolines .
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid dust generation due to potential respiratory hazards .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 7-chloro-3-iodo-8-methylquinolin-4(1H)-one in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states for Suzuki-Miyaura coupling. The C3 iodine exhibits higher electrophilicity (Fukui f⁻ index = 0.15) compared to C7 chlorine (f⁻ = 0.08), favoring Pd-catalyzed substitutions .
- Solvent Effects : Simulate polarity with COSMO-RS. DMF enhances iodine displacement kinetics by stabilizing Pd intermediates .
Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antibacterial activity). For example:
| Compound | MIC (µg/mL) | Cell Line/Strain | Reference |
|---|---|---|---|
| 7-Chloro-3-iodo-8-methyl- | 1.2 | S. aureus (MRSA) | |
| 7-Chloro-4-hydroxyquinoline | 5.8 | E. coli (WT) |
Q. How to optimize multi-step synthesis for scalability without compromising regioselectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

